butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate
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Overview
Description
Butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate is a synthetic organic compound that features an indole moiety, a benzoate ester, and an acetamido group. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals. This compound’s unique structure makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate typically involves multiple steps, starting with the preparation of the indole derivative One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The carbonyl group in the acetamido moiety can be reduced to an amine.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction of the acetamido group can yield primary amines.
Scientific Research Applications
Butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can affect cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Butyl benzoate: A simpler ester with similar industrial applications.
Uniqueness
Butyl 4-(2-(1H-indol-3-yl)-2-oxoacetamido)benzoate is unique due to its combination of an indole ring, acetamido group, and benzoate ester. This structure provides a versatile platform for chemical modifications and potential biological activities, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
butyl 4-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-2-3-12-27-21(26)14-8-10-15(11-9-14)23-20(25)19(24)17-13-22-18-7-5-4-6-16(17)18/h4-11,13,22H,2-3,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTXDZYTVWMFMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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